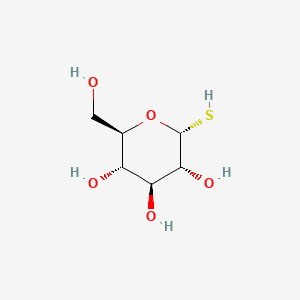
N-(8-Aminooctyl)actinomycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Aminooctyl)actinomycin D: is a derivative of actinomycin D, a well-known antibiotic and anticancer agent. Actinomycin D is produced by the bacterium Streptomyces parvulus and is known for its ability to bind to DNA and inhibit RNA synthesis. The modification with an 8-aminooctyl group enhances its properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Aminooctyl)actinomycin D typically involves the following steps:
Starting Material: Actinomycin D is used as the starting material.
Modification: The 8-aminooctyl group is introduced through a series of chemical reactions. This often involves the use of protecting groups to ensure selective modification.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(8-Aminooctyl)actinomycin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(8-Aminooctyl)actinomycin D is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.
Biology
In biology, this compound is used to investigate the mechanisms of DNA transcription and replication. It serves as a tool to study the interactions between small molecules and DNA.
Medicine
In medicine, this compound is explored for its potential as an anticancer agent. Its ability to inhibit RNA synthesis makes it a candidate for cancer therapy, particularly in targeting rapidly dividing cells.
Industry
In industry, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
N-(8-Aminooctyl)actinomycin D exerts its effects by binding to DNA and inhibiting RNA polymerase, thereby blocking RNA synthesis. This leads to the inhibition of protein synthesis and cell growth. The molecular targets include the DNA double helix and RNA polymerase, and the pathways involved are related to transcription regulation.
Comparison with Similar Compounds
Similar Compounds
Actinomycin D: The parent compound, known for its DNA-binding properties and use in cancer therapy.
Dactinomycin: Another derivative of actinomycin D, used in chemotherapy.
Mitomycin C: An antibiotic and anticancer agent with similar DNA-binding properties.
Uniqueness
N-(8-Aminooctyl)actinomycin D is unique due to the presence of the 8-aminooctyl group, which enhances its DNA-binding affinity and biological activity. This modification distinguishes it from other similar compounds and provides unique advantages in scientific research and therapeutic applications.
Properties
CAS No. |
78542-43-5 |
|---|---|
Molecular Formula |
C70H103N13O16 |
Molecular Weight |
1382.6 g/mol |
IUPAC Name |
2-(8-aminooctylamino)-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C70H103N13O16/c1-35(2)49-67(93)82-31-23-25-44(82)65(91)78(13)33-46(84)80(15)56(37(5)6)69(95)97-41(11)51(63(89)74-49)76-61(87)43-28-27-39(9)59-53(43)73-55-48(54(58(86)40(10)60(55)99-59)72-30-22-20-18-17-19-21-29-71)62(88)77-52-42(12)98-70(96)57(38(7)8)81(16)47(85)34-79(14)66(92)45-26-24-32-83(45)68(94)50(36(3)4)75-64(52)90/h27-28,35-38,41-42,44-45,49-52,56-57,72H,17-26,29-34,71H2,1-16H3,(H,74,89)(H,75,90)(H,76,87)(H,77,88) |
InChI Key |
AWKHADUEGWKULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NCCCCCCCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
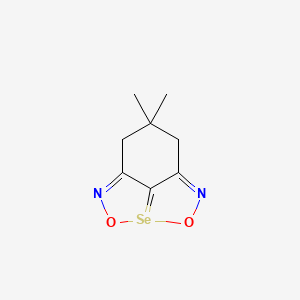
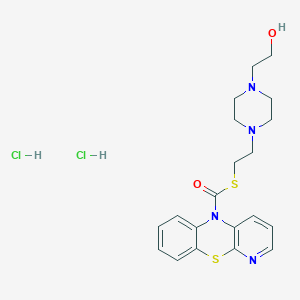
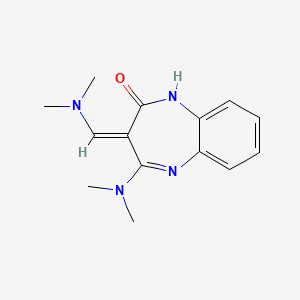
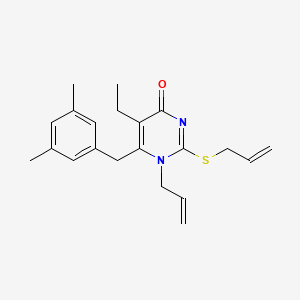

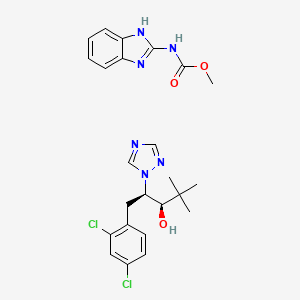
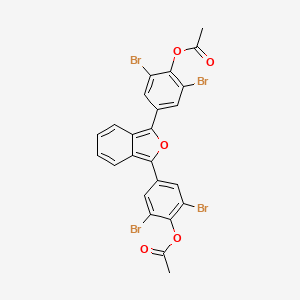
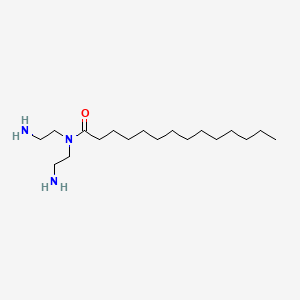
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
